1-Iodooctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060868 | |
| Record name | Octane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Iodooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-27-6 | |
| Record name | 1-Iodooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for 1 Iodooctane
Established Synthetic Routes to 1-Iodooctane
Traditional methods for preparing this compound primarily involve the conversion of 1-octanol (B28484) or the substitution of other halogens. These routes are well-documented and widely employed in laboratory and industrial settings.
Preparation from Octanol Derivatives
A common and direct method for synthesizing this compound is through the reaction of 1-octanol with an iodinating agent. One established procedure involves the use of triphenylphosphine (B44618), imidazole (B134444), and iodine. In this reaction, 1-octanol is treated with triphenylphosphine and imidazole in a suitable solvent like dichloromethane, followed by the slow addition of iodine at a controlled temperature. rsc.org This method proceeds via the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the alcohol to yield this compound.
Another approach involves the use of hydroiodic acid to convert 2-octanol (B43104) to 2-iodooctane (B1593957), a structural isomer of this compound. benchchem.com While not directly producing the primary iodide, this highlights the general strategy of using strong acids for the conversion of alcohols to alkyl halides.
Halogen Exchange Reactions
The Finkelstein reaction is a cornerstone of alkyl iodide synthesis, including that of this compound. ambeed.comonlineorganicchemistrytutor.com This SN2 reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). ambeed.comncert.nic.in The equilibrium of the reaction is driven towards the formation of the alkyl iodide because sodium chloride and sodium bromide are sparingly soluble in acetone and precipitate out of the solution, in accordance with Le Chatelier's Principle. onlineorganicchemistrytutor.comncert.nic.in This method is particularly efficient for primary halides. ambeed.com
For instance, 1-bromooctane (B94149) can be effectively converted to this compound using sodium iodide in acetone. orgsyn.org Variations of this reaction exist, such as using concentrated aqueous hydrogen halides catalyzed by lipophilic quaternary onium salts under phase-transfer conditions, which can also yield this compound from the corresponding alkyl chloride in high yields. psu.edu
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have influenced the development of more sustainable and environmentally benign synthetic methods. This includes the synthesis of this compound, with a focus on using less hazardous reagents and minimizing waste.
Sustainable Methodologies and Reagents
Efforts to develop greener iodination processes focus on using molecular iodine or iodide salts in combination with environmentally friendly oxidants and solvents. mdpi.com One such approach is the direct iodination of hydrocarbons. A metal-free process has been developed that uses tert-butyl hypoiodite, generated in situ from iodine and sodium tert-butoxide, to iodinate alkanes where the alkane itself acts as the solvent. researchgate.netacs.org
Another strategy involves the use of N-iodoamides, such as 1-iodo-3,5,5-trimethylhydantoin (1-ITMH), which can directly iodinate C-H bonds in alkanes under mild conditions. acs.org This method avoids the need for pre-functionalized starting materials like alcohols or other halides. Furthermore, the use of enzymes to avoid protecting groups and reduce waste is a key principle of green chemistry that holds promise for future synthetic routes. acs.org
Minimization of Hazardous Byproducts
A significant advantage of many green chemistry approaches is the reduction of hazardous byproducts. For example, in the direct iodination of alkanes using tert-butyl hypoiodite, the main byproduct is tert-butanol, which is less hazardous than the byproducts of many traditional halogenation reactions. researchgate.netacs.org Similarly, catalytic methods, which are superior to stoichiometric reagents, are a central tenet of green chemistry and help in minimizing waste. acs.org
The Finkelstein reaction, while established, can also be viewed through a green chemistry lens due to its high atom economy, especially when the precipitated sodium halide can be recovered and recycled. onlineorganicchemistrytutor.comncert.nic.in The use of phase-transfer catalysis with aqueous hydrohalic acids also offers an advantage by reducing the need for volatile organic solvents. psu.edu
Chemical Derivatization Techniques for Analytical Applications
Chemical derivatization of this compound is a crucial step in its analysis, particularly in complex matrices. Derivatization can enhance the detectability of the analyte by introducing a chromophore, fluorophore, or a group that is more amenable to mass spectrometric analysis. researchgate.net
In the context of studying organic aerosols formed from the photolysis of this compound, derivatization techniques have been employed to selectively probe for carbonyl- and hydroxyl-containing products. nist.gov For example, dansyl hydrazine (B178648) (DnsHz) is used to derivatize carbonyl groups, while 4-(dimethylamino)benzoyl chloride (DMABC) can be used for hydroxyl groups. nist.gov These derivatized products can then be analyzed by techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nist.govnih.gov This allows for the identification and quantification of various oxygenated species formed from the atmospheric oxidation of this compound. nist.govnih.govacs.org
Derivatization for Enhanced Chromatographic Separability and Detection
The analysis of alkyl halides such as this compound by chromatographic techniques can be challenging due to their volatility, and sometimes, insufficient detector response. Chemical derivatization is a strategy employed to overcome these limitations by converting the analyte into a derivative with more favorable properties for separation and detection. This pre-column derivatization can enhance chromatographic separability, improve thermal stability for gas chromatography (GC), and increase the sensitivity of detection, particularly for liquid chromatography-mass spectrometry (LC-MS).
For instance, a general approach for the analysis of potentially genotoxic alkyl halides involves derivatization with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction creates a more polar, less volatile derivative that is amenable to LC-MS/MS analysis. The resulting pyridinium (B92312) salt provides a readily ionizable moiety, significantly enhancing the response in electrospray ionization mass spectrometry. nih.gov Similarly, other reagents like butyl 1-(pyridin-4-yl) piperidine (B6355638) 4-carboxylate (BPPC) have been developed to further enhance screening potential by providing specific fragmentation patterns in MS/MS, which aids in the identification of alkylating agents in complex matrices. researchgate.netnih.gov
In the context of gas chromatography, derivatization can be used to increase the volatility and stability of analytes. A notable example is the conversion of primary and secondary alkyl iodides into their corresponding alkyl chlorides. This is achieved through an SN2 halide-halide substitution reaction. The resulting alkyl chlorides are more volatile and thermally stable, making them suitable for headspace GC-flame ionization detection (FID) analysis. nih.gov This in-situ derivatization during the headspace equilibration phase simplifies the analytical workflow. nih.gov
The primary goals of derivatizing this compound and similar alkyl halides for chromatographic analysis are summarized below:
Improved Sensitivity: Introduction of a chromophore, fluorophore, or an easily ionizable group significantly enhances the response of UV, fluorescence, or mass spectrometric detectors. nih.govlibretexts.org
Enhanced Separability: By altering the polarity and volatility of the analyte, derivatization can improve peak shape and resolution in both GC and HPLC. quora.comsolubilityofthings.com For example, converting a nonpolar alkyl iodide to a more polar derivative can improve its retention and separation in reversed-phase HPLC. libretexts.orgddtjournal.com
Increased Stability: For GC analysis, less stable compounds can be converted into more robust derivatives that can withstand higher temperatures in the injection port and column. nih.gov
Formation of Specific Functional Group Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of derivatives containing different functional groups. The reactivity of the carbon-iodine bond allows for nucleophilic substitution and other coupling reactions to introduce new functionalities into the octane (B31449) chain.
One common derivatization is the formation of esters. For example, this compound can undergo a palladium-catalyzed carbonylation reaction in the presence of an alcohol, such as ethanol, to yield the corresponding ester. This reaction introduces a carbonyl group and forms ethyl nonanoate. acs.org
Another significant application of this compound is in N-alkylation reactions to form amines and their derivatives. It can be used to alkylate primary or secondary amines, leading to the formation of secondary or tertiary amines, respectively. For instance, it has been used in the N-alkylation of indoles, catalyzed by nickel complexes, to produce 2-alkylated indole (B1671886) derivatives. mdpi.com this compound is also employed in the quaternization of nitrogen-containing compounds, such as in the synthesis of quaternary ammonium-functionalized polyhedral oligomeric silsesquioxanes (POSS). nih.gov
Furthermore, this compound can react with other nucleophiles to introduce a range of functional groups. Examples include:
Reaction with cyanide to form nonanenitrile, introducing a nitrile functional group.
Reaction with azide (B81097) ions to yield 1-azidooctane, which can be further used in click chemistry reactions.
Reaction with carboxylates to form esters.
Reaction with alkoxides or phenoxides to form ethers. For example, it has been reacted with aloesin, a C-glucosylated 5-methylchromone, in the presence of a base to yield octylaloesin, an ether derivative. chromatographyonline.com
Reaction with nitrite (B80452) salts , such as potassium nitrite in dimethylformamide, to produce 1-nitrooctane. researchgate.net
The following table summarizes some of the derivatization reactions of this compound to form specific functional group derivatives.
| Reactant | Reagent(s) | Derivative Formed | Functional Group Introduced |
| This compound | CO, Ethanol, Pd(PPh₃)₄ | Ethyl nonanoate | Ester |
| This compound | N-(2-pyridyl)indole, Ni(II) catalyst | 2-Octyl-N-(2-pyridyl)indole | N-Alkyl indole |
| This compound | Dimethylamino-functionalized-POSS | Quaternary ammonium-POSS | Quaternary ammonium (B1175870) salt |
| This compound | Aloesin, Sodium carbonate | Octylaloesin | Ether |
| This compound | Potassium nitrite, Urea, Dimethylformamide | 1-Nitrooctane | Nitro |
| This compound | Lithium aluminum deuteride | n-Octane-d₁ | Alkane (deuterated) |
Applications in Complex Mixture Analysis (e.g., Organic Aerosols)
Secondary organic aerosols (SOA) are complex mixtures of oxygenated organic compounds, the detailed chemical characterization of which is a significant analytical challenge. Derivatization techniques are crucial in the analysis of such complex mixtures, and studies involving SOA generated from the photolysis of this compound illustrate this effectively.
In these studies, this compound is used as a model precursor to generate organic aerosols in a controlled environment. The photolysis of this compound in the presence of air leads to the formation of octyl radicals, which then undergo a series of oxidation reactions to produce a complex mixture of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids, that condense to form aerosol particles. researchgate.netnih.govresearchgate.net
The direct analysis of this complex mixture is often hindered by the low concentration of individual components and the presence of multiple isomers with similar chemical properties. Chemical derivatization is therefore employed to selectively target specific functional groups within the aerosol mixture, enhancing their detection and aiding in structural elucidation.
For example, to probe carbonyl- and hydroxyl-containing molecules in the aerosol, specific derivatizing agents are used:
Carbonyl compounds (aldehydes and ketones) are often derivatized with reagents like dansylhydrazine (DnsHz).
Hydroxyl groups (alcohols) can be targeted with reagents such as 4-dimethylaminobenzoyl chloride (DMABC).
This derivatization strategy serves multiple purposes in the analysis of the organic aerosol mixture:
Improved Chromatographic Separation: The derivatives are often less polar and more amenable to separation by high-performance liquid chromatography (HPLC).
Enhanced Ionization Efficiency: The derivatizing agents introduce a readily ionizable group (e.g., a tertiary amine in DnsHz and DMABC), which significantly improves the signal in electrospray ionization tandem mass spectrometry (ESI-MS/MS). libretexts.org
Selective Detection: By using reagents that are specific to certain functional groups, it is possible to selectively analyze for classes of compounds within the complex mixture.
Through these derivatization methods, researchers have been able to identify a wide range of products in this compound-derived SOA, including various isomers of hydroxyketones. researchgate.net The complexity of the product distribution revealed by these derivatization studies has provided valuable insights into the photochemical oxidation mechanisms of alkyl radicals in the atmosphere. researchgate.netnih.govresearchgate.net
Advanced Reaction Mechanisms and Pathways Involving 1 Iodooctane
Radical Reaction Pathways
While the reaction of primary alkyl halides with nucleophiles is often depicted as a straightforward bimolecular nucleophilic substitution (SN2) process, studies involving 1-iodooctane have provided compelling evidence for the operation of Single-Electron Transfer (SET) mechanisms, which generate radical intermediates.
The reaction between unhindered primary alkyl iodides like this compound and lithium aluminum hydride (LAH), or its deuterated analog lithium aluminum deuteride (LAD, LiAlD₄), has been shown to proceed via a pathway involving SET. acs.org Instead of a simple SN2 displacement of the iodide by a deuteride ion to form exclusively 1-deuteriooctane, the reaction yields a mixture of products that indicate the formation of an octyl radical.
Evidence for this SET mechanism is substantial. When this compound reacts with LAD, the resulting octane (B31449) product contains a significant amount of protium (¹H) at the C1 position, with protium incorporation observed to be as high as 38%. acs.org This demonstrates that a significant portion of the reaction does not involve direct deuteride transfer. The proposed SET pathway involves the transfer of an electron from the aluminate species to the this compound, leading to the cleavage of the carbon-iodine bond and the formation of an octyl radical. This radical can then abstract a hydrogen atom from the solvent or other sources, leading to the formation of octane containing protium.
Furthermore, studies involving aluminum deuteride (AlD₃), a byproduct formed during the reaction of LAD with alkyl halides, show even higher levels of radical formation. The reaction of this compound with AlD₃ resulted in protium incorporations as high as 84%, indicating that this pathway is predominantly radical in nature. acs.org
The extent to which the SET pathway competes with the SN2 mechanism is influenced by specific reaction conditions. Research has demonstrated that factors such as the concentration of the reactants and the nature of the reaction vessel surface play a role in the course of the reaction between this compound and LAD. acs.org For instance, an increase in protium incorporation was observed as the reaction proceeded, which was linked to the effect of the byproduct AlD₃. acs.org The surface of the reaction vessel can also affect radical reactions, potentially by initiating or terminating radical chains at the surface.
Deuterium labeling is a powerful tool for elucidating reaction mechanisms, and its use has been pivotal in proving the existence of the SET pathway in the reaction of this compound. glpbio.comresearchgate.net By using lithium aluminum deuteride (LAD) as the reducing agent, researchers can trace the origin of the atom that replaces the iodine.
| SET | Octyl radical (CH₃(CH₂)₆CH₂•) intermediate | A mixture of 1-deuteriooctane and octane | The octyl radical can be reduced by LAD to form 1-deuteriooctane or abstract a protium atom from the surroundings to form octane. The presence of octane confirms the radical intermediate. |
The observation of significant amounts of octane (protium incorporation) alongside the expected 1-deuteriooctane is irrefutable evidence for the formation of an octyl radical intermediate. acs.org This radical is then free to abstract a hydrogen atom from its environment, a process that competes with its reduction by a deuteride source. This isotopic labeling study definitively rules out a purely SN2 mechanism and confirms the contribution of a SET pathway. acs.org
Electrochemical methods provide another avenue for generating radical intermediates from this compound through precisely controlled electron transfer processes.
The electrochemical reduction of this compound can be effectively catalyzed by nickel(I) salen complexes, which are generated in situ from the more stable nickel(II) salen precursor. researchgate.netelectrochem.org This catalytic process allows the reduction to occur at a more positive potential than is required for the direct, uncatalyzed reduction of this compound at a carbon cathode. researchgate.net
The mechanism involves the following steps:
Catalyst Generation: Nickel(II) salen is reduced at the cathode in a one-electron step to form the active catalyst, nickel(I) salen.
Single-Electron Transfer (SET): The electrogenerated nickel(I) salen transfers an electron to a molecule of this compound.
Radical Formation: This electron transfer induces the cleavage of the carbon-iodine bond, forming an iodide ion and an n-octyl radical.
Radical Reactions: The resulting n-octyl radical can then undergo several subsequent reactions, leading to a mixture of products. These pathways include:
Hydrogen atom abstraction: The radical abstracts a hydrogen atom from the solvent, typically dimethylformamide (DMF), to produce n-octane. researchgate.net
Coupling (Dimerization): Two n-octyl radicals combine to form n-hexadecane. researchgate.net
Disproportionation: One n-octyl radical transfers a hydrogen atom to another, resulting in the formation of n-octane and 1-octene. researchgate.net
Controlled-potential electrolyses of nickel(II) salen in the presence of this compound have been performed to quantify the products of this catalytic reduction.
Product Distribution for Electrolysis of this compound with Nickel(II) Salen Catalyst
| Product | Yield (%) |
|---|---|
| n-Octane | 41 |
| 1-Octene | 14 |
| n-Hexadecane | 39 |
Data from controlled-potential electrolyses of 1 mM nickel(II) salen and 10 mM this compound in DMF at -1.10 V. electrochem.org
A notable complication in this system is the reaction of the n-octyl radical with the nickel salen catalyst itself. This leads to the incorporation of alkyl groups into the catalyst's structure, which can ultimately lead to its deactivation. researchgate.netresearchgate.net
Giese Reaction and Related Radical Additions
Byproduct Formation and Control Strategies
In the context of the advanced reactions discussed in this article, the formation of byproducts is a critical consideration for reaction efficiency and product purity. While specific studies detailing extensive byproduct analysis for every reaction of this compound are not always available, general principles of radical and cross-coupling reactions allow for the prediction of likely side products and the formulation of control strategies.
For radical borylation reactions, potential byproducts can arise from the reactivity of the octyl radical intermediate. These can include products of radical-radical coupling (dimerization to form hexadecane), or hydrogen abstraction from the solvent or other reaction components, leading to the formation of octane. The control of these byproducts often relies on optimizing reaction conditions to favor the desired reaction pathway. This can include adjusting the concentration of the radical precursor (this compound) and the radical trapping agent (the boron source), as well as the choice of solvent and the intensity of the light source in photo-induced reactions.
Metal-Free Radical Borylation
Reaction with Bis(catecholato)diboron under LED Irradiation
A significant advancement in the functionalization of alkyl iodides is the metal-free radical borylation. In a notable example, this compound undergoes a borylation reaction with bis(catecholato)diboron (B₂cat₂) under mild conditions, initiated by blue LED irradiation. nih.gov This reaction proceeds without the need for a transition metal catalyst, offering a more sustainable and potentially less contaminating synthetic route. The process is operationally simple and demonstrates high functional group tolerance. nih.gov
The reaction is typically carried out at ambient temperature, with the blue LED light serving to initiate the formation of the key radical intermediates. The choice of solvent can have a significant impact on the reaction efficiency.
Table 1: Solvent Effect on the Metal-Free Radical Borylation of this compound
| Solvent | Yield of Borylated Product |
|---|---|
| N,N-Dimethylformamide (DMF) | High |
| Methanol | Moderate |
| Acetonitrile | Trace |
| Tetrahydrofuran (THF) | Trace |
This table is generated based on data reported in the literature, illustrating the pronounced effect of the solvent on the reaction outcome.
Kinetic Studies and Mechanistic Postulations
While detailed kinetic data for the radical borylation of this compound are not extensively available, mechanistic studies, including radical clock experiments and Density Functional Theory (DFT) calculations, have provided significant insight into the reaction pathway. nih.gov The reaction is postulated to proceed via a radical chain mechanism. nih.gov
The proposed mechanism involves the following key steps:
Initiation: Homolytic cleavage of the carbon-iodine bond in this compound, induced by the blue LED light, generates an octyl radical.
Propagation:
The octyl radical adds to one of the boron atoms of bis(catecholato)diboron.
The resulting radical intermediate undergoes a B-B bond cleavage to yield the desired n-octyl boronate ester and a boryl radical.
The boryl radical then reacts with another molecule of this compound to regenerate the octyl radical, thus propagating the chain.
The involvement of a solvent-complexed boryl radical is also suggested to play a role in the chain propagation. nih.gov This proposed mechanism is consistent with the observed high efficiency of the reaction for alkyl iodides compared to other alkyl halides.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, allowing for the coupling of two different electrophiles. This approach avoids the need for pre-formed organometallic reagents, which can be sensitive and difficult to handle.
Coupling with Acid Chlorides for Ketone Synthesis
A significant application of this methodology is the synthesis of ketones through the nickel-catalyzed coupling of alkyl halides, such as this compound, with acid chlorides. This reaction provides a direct and efficient route to unsymmetrical ketones. Mechanistic studies suggest that these reactions can also proceed through a radical chain mechanism.
A representative reaction involves the coupling of this compound with an acid chloride in the presence of a nickel catalyst and a reducing agent, such as manganese or zinc metal. The reaction demonstrates good functional group tolerance and can be performed on a preparative scale.
Table 2: Nickel-Catalyzed Synthesis of a Ketone from this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
|---|
This table illustrates a specific example of the nickel-catalyzed synthesis of a ketone involving this compound.
The proposed mechanism for this type of cross-coupling involves the initial reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. The Ni(0) then preferentially undergoes oxidative addition with the more reactive electrophile, typically the acid chloride, to form an acylnickel(II) intermediate. This intermediate is then proposed to react with an octyl radical, generated from this compound, to form an acyl-octyl-nickel(III) species. Subsequent reductive elimination from this intermediate yields the desired ketone product and regenerates a Ni(I) species, which can continue the catalytic cycle.
Nucleophilic Substitution Reactions (S\N2)
This compound, being a primary alkyl halide, is an excellent substrate for bimolecular nucleophilic substitution (S\N2) reactions. In an S\N2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodide) from the backside, leading to a concerted displacement of the leaving group.
A hallmark of the S\N2 reaction is its stereospecificity, proceeding with a complete inversion of configuration at the reacting carbon center chemicalnote.comlibretexts.orgquora.comlibretexts.org. While this compound itself is an achiral molecule, the stereochemical outcome of its S\N2 reactions is a critical consideration when either the nucleophile is chiral or the reaction leads to the formation of a new stereocenter.
If this compound reacts with a chiral nucleophile, the reaction will proceed with inversion of configuration at the carbon atom of the nucleophile if that atom is the site of attack. However, more commonly, the stereochemical focus is on the electrophile. If a chiral starting material were used to synthesize this compound via an S\N2 reaction (for instance, the reaction of a chiral octyl tosylate with iodide), the stereochemistry of the resulting this compound would be inverted relative to the starting material.
Conversely, if this compound reacts with a nucleophile to create a chiral product, the stereochemistry of that product is determined by the backside attack mechanism. For example, if a deuterated analogue of this compound with a defined stereocenter at C1 were to undergo an S\N2 reaction, the product would show inversion of configuration at that center.
The classic experiment demonstrating this inversion of configuration was conducted by Hughes and his colleagues, who studied the reaction of (R)-(-)-2-iodooctane with radioactive iodide ions msu.edu. They observed that the rate of racemization was twice the rate of incorporation of the radioactive iodide, a result that is only consistent with each substitution event proceeding with complete inversion of configuration msu.edu.
The rate of an S\N2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The reaction follows second-order kinetics, as described by the rate law: Rate = k[this compound][Nucleophile] chemicalnote.comlibretexts.org. The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the temperature.
Kinetic studies on the S\N2 reactions of iodoalkanes with various nucleophiles have been performed to quantify these effects. The iodide ion is an excellent leaving group, which contributes to the high reactivity of this compound in S\N2 reactions.
The following table presents representative kinetic data for the S\N2 reaction of a primary iodoalkane with different nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Azide (B81097) (N₃⁻) | Methanol | 25 | 1.4 x 10⁻² |
| Cyanide (CN⁻) | DMSO | 25 | 5.9 x 10⁻¹ |
| Iodide (I⁻) | Acetone (B3395972) | 25 | 1.6 x 10⁻³ |
Spectroscopic and Computational Analysis of 1 Iodooctane and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the characterization of 1-iodooctane. They allow for the precise determination of its chemical structure and the analysis of its derivatives formed in various chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the case of this compound, ¹³C NMR provides distinct signals for each of the eight carbon atoms in the alkyl chain, confirming their unique chemical environments. The carbon atom directly bonded to the iodine atom (C1) is significantly deshielded and appears at a characteristic chemical shift. The chemical shifts of the other carbon atoms provide further structural confirmation.
For instance, the predicted ¹³C NMR spectrum of 1-iodobutane, a shorter-chain analogue, shows distinct peaks for each of its four carbon atoms, with the carbon bonded to iodine appearing at the lowest field. docbrown.info This principle extends to this compound, where eight distinct signals are expected. The use of deuterated solvents like CDCl₃ is common in NMR analysis to avoid interference from the solvent's protons. docbrown.info Tetramethylsilane (TMS) is typically used as an internal standard, with its ¹³C signal set to 0.0 ppm. docbrown.infodocbrown.info
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions. The following is an illustrative table based on general principles and data from related compounds.)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₂I) | ~ 7-10 |
| C2 | ~ 34-36 |
| C3 | ~ 31-33 |
| C4 | ~ 29-31 |
| C5 | ~ 29-31 |
| C6 | ~ 22-24 |
| C7 | ~ 31-33 |
| C8 (CH₃) | ~ 14-16 |
This interactive table allows for sorting and filtering of the predicted chemical shifts.
Mass Spectrometry (MS and MS-MS) for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its reaction products. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to produce a molecular ion ([C₈H₁₇I]⁺), and its mass-to-charge ratio (m/z) is detected. nist.gov The molecular weight of this compound is approximately 240.12 g/mol . nih.govfishersci.no
The fragmentation pattern provides valuable structural information. For haloalkanes, fragmentation often involves the cleavage of the carbon-halogen bond. libretexts.org In the mass spectrum of this compound, a prominent peak corresponding to the loss of the iodine atom to form an octyl cation ([C₈H₁₇]⁺) with an m/z of 113 is expected. nih.gov Other significant fragments include those from the further breakdown of the alkyl chain, typically showing clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Common fragments observed in the mass spectrum of this compound include ions with m/z values of 71, 57, and 43. nih.govnih.gov The base peak, the most abundant ion, is often an alkyl fragment. docbrown.infodocbrown.info
Tandem mass spectrometry (MS-MS) is particularly useful for studying complex mixtures, such as the products of the photolysis of this compound in the formation of organic aerosols. aip.org By selecting a specific ion from the initial mass spectrum and subjecting it to further fragmentation, detailed structural information about individual components in a mixture can be obtained. aip.org This technique has been employed to identify various oxygenated products formed during the oxidation of the octyl radical. aip.org It has also been used to confirm the identity of products in the catalytic reduction of this compound. indiana.edu
Table 2: Common Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion |
| 240 | [C₈H₁₇I]⁺ (Molecular Ion) |
| 113 | [C₈H₁₇]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
This interactive table displays the common fragments observed in the mass spectrum of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. The most prominent peaks are associated with the C-H stretching and bending vibrations of the alkyl chain. The C-I stretching vibration is also present but typically appears in the far-infrared region (around 500-600 cm⁻¹), which may be difficult to observe with standard mid-infrared spectrometers. Commercial specifications for this compound often confirm its identity by ensuring its infrared spectrum conforms to that of an authentic sample. thermofisher.comavantorsciences.comavantorsciences.comthermofisher.com
UV-Vis Spectrophotometry in Derivatization Studies
While this compound itself does not have strong absorption in the ultraviolet-visible (UV-Vis) region, UV-Vis spectrophotometry becomes a valuable tool in the analysis of its derivatives. shimadzu.co.kr Derivatization is a technique used to modify a compound to make it more easily detectable. welch-us.com For instance, in the study of organic aerosols formed from this compound photolysis, derivatization techniques are used to introduce chromophores (light-absorbing groups) into the product molecules. aip.org This allows for the quantification of functional groups like hydroxyls and carbonyls using HPLC coupled with a UV-Vis detector. aip.org Similarly, in the analysis of small molecule aliphatic amines, derivatization with a halogenated nitrobenzene (B124822) reagent produces a product with strong absorption in the UV-Vis region, enabling its detection. google.com
X-ray Photoelectron Spectroscopy (XPS) in Surface Monolayer Formation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. While direct XPS studies on this compound are not widely reported, this technique is highly relevant for studying the formation of self-assembled monolayers (SAMs) of its derivatives on various substrates. For example, XPS could be used to characterize the binding of octanethiol, which can be synthesized from this compound, to a gold surface. The XPS spectrum would show peaks corresponding to carbon, sulfur, and the substrate elements. The binding energy of the S 2p peak would confirm the formation of a gold-thiolate bond.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling provide a powerful complement to experimental studies of this compound and its reactions. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of molecules.
DFT calculations have been used to study the fluorination of this compound, providing insights into the reaction mechanism. uniovi.es In the study of the catalytic reduction of this compound by nickel(I) salen, computational studies helped to elucidate the electronic states of the catalyst and the mechanistic pathways of the reaction. indiana.edu Theoretical calculations have also been instrumental in understanding the significant acceleration of the Menshutkin reaction involving this compound under an oriented external electric field. rsc.org
Furthermore, computational models can be used to predict the product distributions in complex reaction systems, such as the formation of organic aerosols from this compound photolysis. nist.gov By modeling the photochemistry of peroxy radicals, researchers can gain a deeper understanding of the complex product spectra observed experimentally. nist.gov Advanced computational methods can also be used to calculate NMR chemical shifts, which can then be compared with experimental data to validate theoretical models. benchchem.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. mdpi.com For this compound, DFT calculations have been instrumental in mapping out the potential energy surfaces of various reactions, identifying transition states, and calculating reaction energetics.
One notable application is in the study of bimolecular nucleophilic substitution (Sₙ2) reactions. For instance, the cobalt-catalyzed nucleophilic fluorination of this compound has been examined using DFT. The calculations revealed a Co–F assisted Sₙ2 mechanism, and the computed reaction profile provided key energetic details. buffalo.eduuniovi.es The transition state for this reaction was characterized, and the energy values along the reaction coordinate were determined, shedding light on the role of the cobalt catalyst in facilitating the fluorination process. buffalo.eduuniovi.es
A DFT-computed reaction profile for the Co–F assisted Sₙ2 fluorination of this compound is presented below, with energy values calculated with respect to the cobalt fluoride (B91410) complex and isolated this compound. buffalo.edu
| Reaction Species/State | Relative Energy (kcal·mol⁻¹) |
| Reactants (ACo-F + this compound) | 0.0 |
| Pre-reaction Complex | -8.5 |
| Transition State (TS) | +15.0 |
| Post-reaction Complex | -20.0 |
| Products | -15.0 |
This interactive table summarizes the DFT-computed energy profile for the cobalt-catalyzed Sₙ2 fluorination of this compound. buffalo.edu
Furthermore, DFT has been employed to understand the reactivity of this compound in other contexts, such as its reaction with guanidinium-based CO₂-bicarbonate-organocatalysts (CO₂BOLs) to form dialkyl carbonates. Mechanistic investigations at the DFT level have been performed to understand the high reactivity of these systems towards alkyl iodides like this compound. indiana.edu In a different study, the Menshutkin reaction, a classic Sₙ2 reaction, involving this compound and a pyridine (B92270) derivative was investigated. Theoretical calculations suggested that the application of an oriented external electric field could significantly lower the reaction's energy barrier by approximately 6.0 kcal·mol⁻¹. rsc.org
The influence of the solvent on Sₙ2 reactions involving iodoalkanes has also been a subject of computational analysis. It has been observed that increasing solvent polarity can decrease reaction rates, a phenomenon that can be rationalized through DFT calculations that account for solvation effects. mdpi.com
Modeling of Radical Intermediates and Transition States
The formation of radical intermediates is a key feature of many reactions involving this compound, particularly under thermal or photolytic conditions. The C-I bond in this compound is relatively weak and can undergo homolytic cleavage to produce an octyl radical and an iodine atom. nist.gov Computational modeling has been crucial in understanding the fate of these highly reactive species.
The thermal decomposition of this compound serves as a source for octyl radicals, whose subsequent isomerization and decomposition pathways have been studied in detail. acs.org The pyrolysis of n-octyl iodide has been used to determine the thermal cracking patterns of the resulting octyl-1 radicals. acs.org These studies have identified various multichannel decomposition and isomerization processes. acs.org
Computational studies, including composite ab initio and DFT methods, have been used to explore the internal hydrogen-atom transfers in primary octyl radicals. nist.gov These isomerizations are critical in combustion chemistry and involve the migration of a hydrogen atom from one carbon to another, leading to the formation of more stable secondary or tertiary radicals. buffalo.edunist.gov For instance, the 1,5-hydrogen shift in the 1-octyl radical, proceeding through a six-membered cyclic transition state, is a key isomerization pathway. nist.gov
The calculated C-H bond lengths in the transition states for various 1,n H-atom transfers in 1-octyl radicals provide insight into the geometry of these transient structures. nist.gov
| H-Atom Transfer Type | Transition State Ring Size | Calculated C-H Bond Length (Å) |
| 1,3- | 4-membered | 1.408 |
| 1,4- | 5-membered | 1.378 |
| 1,5- | 6-membered | 1.358 |
| 1,6- | 7-membered | 1.349 |
| 1,7- | 8-membered | 1.357 |
| 1,8- | 9-membered | 1.363 |
This interactive table presents the DFT-calculated [B3LYP/6-31G(d)] C-H bond lengths in the transition states for various intramolecular H-atom transfers in 1-octyl radicals. nist.gov
The kinetics of these isomerization and unimolecular degradation reactions of n-octyl radicals have been investigated using methods like the reaction class transition state theory (RC-TST). researchgate.net This approach allows for the calculation of Arrhenius parameters for these complex radical reactions. researchgate.net
In the context of catalytic reactions, the reduction of this compound by electrogenerated nickel(I) salen has been shown to proceed via octyl radical intermediates. indiana.edu The absence of deuterated octane (B31449) in bulk electrolyses performed in the presence of D₂O confirms that octyl radicals, rather than octyl carbanions, are the precursors to the octane product. indiana.edu DFT calculations in these systems help to establish whether the one-electron reduction of the catalyst is metal- or ligand-centered, which in turn influences the subsequent reaction with this compound. indiana.edu
The photolysis of this compound is another area where radical intermediates are central. UV irradiation can cleave the C-I bond, and the resulting octyl radicals can participate in a variety of subsequent reactions, including oxidation in the presence of air to form complex organic aerosols. nist.gov The modeling of these processes involves tracking the formation and reaction of numerous radical species. nist.gov
Applications of 1 Iodooctane in Specialized Research Areas
Materials Science and Surface Chemistry
In the realm of materials science, 1-iodooctane is instrumental in modifying and functionalizing surfaces at the molecular level, leading to the development of novel materials with tailored properties.
The controlled formation of organic molecular monolayers on silicon surfaces is a promising avenue for enhancing the functionality of silicon-based materials and devices. sigmaaldrich.com this compound can be used in the formation of these self-assembled monolayers (SAMs). The process often involves the creation of reactive sites on a hydrogen-terminated silicon surface, which can then initiate a reaction with an organic molecule like an alkene. While many studies focus on alkenes or silanes for direct attachment, iodoalkanes like this compound can be used to introduce alkyl chains onto surfaces through various chemical strategies. sigmaaldrich.combwise.kr The resulting organic layers can passivate the silicon surface, protecting it from unwanted reactions, or controllably alter its surface properties. sigmaaldrich.com The structure of these monolayers, including their thickness and the tilt angle of the molecules, can be characterized using techniques like X-ray reflectivity (XRR). northwestern.edu
This compound and its derivatives play a significant role in the field of organic electronics and the broader area of surface functionalization. In organic photovoltaics (OPVs), a related compound, 1,8-diiodooctane (B1585395) (DIO), is a common solvent additive used to optimize the morphology of the active layer in solar cells, which can enhance device performance. researchgate.netacs.org While not identical, the study of DIO provides insights into how iodoalkanes can influence film properties. acs.org
Furthermore, this compound is used in the functionalization of various materials. For instance, it can react with amine-modified silica (B1680970) gel to create a surface with quaternary ammonium (B1175870) salt groups, a process carried out in solvents like toluene (B28343) or 1-heptanol. mdpi.com This type of modification is of interest for developing materials with new properties, potentially for applications like antifouling surfaces. mdpi.com Similarly, perfluorinated derivatives of this compound, such as heptadecafluoro-1-iodooctane, are used to create fluorinated stationary phases for chromatography applications, altering the surface properties to achieve specific separation capabilities. aip.org
Environmental and Atmospheric Chemistry Research
This compound is a compound of interest in environmental and atmospheric chemistry, particularly in studies aimed at understanding the formation of aerosols and the fate of organic compounds in the atmosphere.
Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter and are formed from the atmospheric oxidation of volatile organic compounds (VOCs). rsc.orgaaqr.org Research has shown that the photolysis of this compound in the presence of air can lead to the formation of organic aerosols. nist.govacs.orgresearchgate.net The photodissociation of the C-I bond generates an octyl radical, which then undergoes oxidation. nist.govacs.org This process is used in laboratory studies to simulate and investigate the complex chemical reactions that lead to SOA formation in the atmosphere. nist.govacs.orgresearchgate.net The composition of the resulting aerosol is often complex, containing a variety of oxygenated products such as molecules with hydroxyl and carbonyl groups. nist.gov
Table 1: Experimental Conditions and Observations in SOA Formation from this compound
| Parameter | Condition/Observation | Source(s) |
|---|---|---|
| Initiation Method | Photodissociation of the C-I bond using 254 nm light. | nist.govacs.org |
| Reactants | This compound and air. | nist.gov |
| Process | Subsequent oxidation of the resulting alkyl radical. | nist.govacs.org |
| Products | Complex mixture of molecules with hydroxyl and carbonyl functional groups. | nist.gov |
| Significance | Serves as a model system for studying SOA formation mechanisms. | nist.govacs.orgresearchgate.net |
The study of this compound's behavior under atmospheric conditions contributes to the refinement of atmospheric chemistry models. The photodissociation of the carbon-iodine bond is a key initial step, and the subsequent oxidation of the alkyl radical is more complex than traditional atmospheric oxidation models might predict. nist.govacs.org Research has proposed that peroxy radical photochemistry plays a significant role, leading to multiple reaction pathways, including isomerization and reverse dissociation. acs.org These complex reaction pathways result in a wide distribution of products, which is important for accurately modeling the composition and properties of secondary organic aerosols formed in low-NOx environments. nist.govacs.org
Advanced Synthetic Reagents and Building Blocks
Beyond its use in materials and environmental science, this compound is a valuable reagent in organic synthesis. It serves as a building block for introducing an eight-carbon alkyl chain into a variety of molecules. tcichemicals.comtcichemicals.com It can be used in reactions such as the quaternization of amines to form quaternary ammonium salts. mdpi.com These types of reactions are fundamental in the synthesis of a wide range of organic compounds with specific functionalities and properties.
Precursors for Alkylboronic Esters
A significant application of this compound is its use as a starting material for the synthesis of alkylboronic esters. These boron-containing compounds are highly valuable intermediates in organic chemistry, particularly for their role in cross-coupling reactions. A transition-metal-free method has been developed for the borylation of alkyl iodides like this compound. chemicalbook.comas-1.co.jp This process involves reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a base, such as lithium tert-butoxide, in a methanol-water solvent system. chemicalbook.comas-1.co.jp This method is noted for its operational simplicity and tolerance of a wide array of functional groups, proceeding through a radical-based mechanism. as-1.co.jp
The reaction provides an effective pathway to transform primary alkyl halides into their corresponding alkylboronates in good yields. as-1.co.jp The process is initiated by a photoinduced single-electron transfer between N-alkylpyridinium salts and bis(catecholato)diboron, leading to the formation of carbon-centered radicals that are subsequently borylated.
Table 1: Synthesis of 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane from this compound chemicalbook.comas-1.co.jp This table is interactive. Click on the headers to sort.
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Reagents in the Synthesis of Functionalized Organic Molecules
This compound is widely employed as an alkylating agent to introduce the eight-carbon octyl chain into various molecules, thereby creating functionalized organic structures with specific properties.
In one such application, this compound is a key reactant in the nickel-catalyzed synthesis of ketones. sigmaaldrich.comvulcanchem.com It couples with acid chlorides, such as ethyl succinyl chloride, in the presence of a nickel catalyst and manganese metal in N,N-dimethylacetamide to produce functionalized ketones like ethyl 4-oxododecanoate. sigmaaldrich.comvulcanchem.com This method is effective for creating sterically hindered ketones and is compatible with numerous functional groups. vulcanchem.com
Another area of application is in supramolecular chemistry, where this compound is used to modify macrocycles like calixarenes. For instance, it is used to alkylate calix as-1.co.jparene derivatives under reflux conditions with potassium carbonate in acetonitrile, leading to new functionalized macrocycles. bocsci.com
Furthermore, this compound plays a role in the synthesis of chemical probes for biological research. It has been used in the Fráter–Seebach α-alkylation of β-hydroxy esters to install the α-branch chain in the synthesis of a photoactivatable mycolic acid probe designed to study lipid-protein interactions in mycobacteria. eurekalert.org In a separate synthesis, this compound was used to alkylate an aziridine (B145994) intermediate in the creation of activity-based probes for the enzyme α-L-iduronidase, which is implicated in lysosomal storage disorders. ottokemi.com
Table 2: Examples of Functionalized Molecules Synthesized Using this compound This table is interactive. Click on the headers to sort.
| Target Molecule Class | Key Reactants | Catalyst/Conditions | Application of Product |
|---|---|---|---|
| Ketones | This compound, Ethyl succinyl chloride | NiCl2(dme), Manganese, 0-2 °C | Organic Synthesis Intermediate |
| Functionalized Calixarenes | This compound, Calix as-1.co.jparene derivative | K2CO3, Acetonitrile, Reflux | Supramolecular Chemistry |
| Mycolic Acid Probes | This compound, Methyl 10-bromo-(R)-3-hydroxyldecanoate | LDA, HMPA, -40 to -20 °C | Biomedical Research Probe |
Use in the Synthesis of Perfluorinated Compounds with Research Interest
While this compound itself is a hydrocarbon, its fluorinated analogs, particularly perfluorooctyl iodide and related compounds, are critical starting materials for synthesizing per- and polyfluoroalkyl substances (PFAS). These compounds have unique properties due to their highly fluorinated chains. molbase.comnih.gov For example, heptadecafluoro-1-iodooctane is used in light-promoted atom-transfer radical addition reactions to attach perfluoroalkyl chains onto molecules with double bonds, such as allyl ethers of glycopeptide antibiotics like teicoplanin. This modification can impart dual hydrophobic and lipophobic properties, leading to selective antiviral agents.
Perfluoro-1-iodooctane has also been applied as a halogen bond donor catalyst in oxidative [3+2] annulation reactions for the synthesis of indolizine (B1195054) derivatives, which can be used as fluorescent probes. The carbon-iodine bond is crucial for this catalytic activity. These synthetic strategies highlight the importance of iodoalkanes as precursors to specialized fluorinated materials. nih.gov
Biochemical and Biomedical Research Applications
The utility of this compound and its derivatives extends into biochemical and biomedical research, where they are used to create diagnostic tools and to study biological processes.
Development of MRI Probes
This compound and its isotopically labeled variant, this compound-d17, are reported as key reagents in the formulation of ultrasensitive, amphiphilic Magnetic Resonance Imaging (MRI) probes. molbase.comnih.gov These probes are synthesized by reacting this compound with polyethylenimine (PEI). nih.gov The resulting amphiphilic nature of the probes is crucial for their function. These specialized probes have been used to label cells, such as chondrocytes, for detailed study using MRI techniques. as-1.co.jp
Metabolism and Transformations in Biological Systems
This compound is recognized as a xenobiotic compound and is subject to metabolic processes in biological systems. Studies on the biotransformation of halogenated alkanes have shown that enzymes like glutathione (B108866) transferase (GST) are important in their metabolism. Specifically for this compound, a known human metabolite is octyl-glutathione. This indicates that a primary metabolic pathway involves conjugation with glutathione, a common detoxification process in the body. The GST T1-1 enzyme, in particular, catalyzes such conjugation reactions with iodoalkanes.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for 1-Iodooctane Transformations
The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Current research is actively pursuing alternatives to traditional palladium catalysts, with a significant focus on nickel-based systems. illinois.edu Nickel catalysts are gaining prominence due to their ability to engage a wider range of electrophiles and facilitate reactions through one-electron redox pathways involving Ni(I) and Ni(III) species. illinois.edu This contrasts with the typical two-electron processes of palladium catalysts and opens up new avenues for cross-coupling reactions. illinois.edu For instance, nickel(II) complexes with quinoline-based N,N,N-pincer ligands have demonstrated high efficiency in the C-H bond alkylation of benzothiazoles with this compound, with the catalyst being reusable for multiple cycles. mdpi.com
Furthermore, bimetallic catalytic systems are emerging as a powerful strategy. A notable example is the use of a Cu-carbene and Mn-carbonyl co-catalyst system for the carbonylative Suzuki-Miyaura coupling of arylboronic esters with this compound. rsc.org This approach successfully overcomes the limitations of palladium catalysis in the carbonylation of C(sp3)-hybridized electrophiles, operating under mild conditions to produce ketones. rsc.org Mechanistic studies suggest a cooperative process where the copper catalyst generates an organocopper nucleophile, and the manganese catalyst activates the alkyl halide. rsc.org
The quest for greener and more sustainable catalytic methods is also a significant driver of research. This includes the development of heterogeneous catalysts, such as inorganic oxide-supported organotin hydrides, which can be regenerated in situ using mild reducing agents like sodium borohydride. psu.edu These supported catalysts have shown effectiveness in the hydrogenation of this compound to n-octane and offer the advantages of easier separation and potential for use in large-scale industrial processes. psu.edu
Future work in this area will likely focus on:
The design of more robust and versatile nickel and copper-based catalysts.
The exploration of bimetallic and multimetallic systems to achieve novel reactivity.
The development of recyclable heterogeneous catalysts to improve the sustainability of synthetic processes.
The use of light-mediated reactions, such as the copper-catalyzed alkoxycarbonylation of alkyl fluorides where this compound is generated in situ. rsc.org
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages for reactions involving this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scale-up. nih.govd-nb.infothieme-connect.de The small reaction volumes inherent in microreactors are particularly beneficial for handling potentially hazardous reagents or intermediates. researchgate.net
A prime example of the application of flow chemistry to this compound transformations is the tin-free Giese reaction. nih.govd-nb.info By employing an automated flow microreactor, researchers were able to rapidly optimize the reaction between this compound and ethyl acrylate (B77674) using sodium cyanoborohydride as a radical mediator. nih.govd-nb.info The optimal conditions, a temperature of 70 °C and a residence time of 10–15 minutes, provided good yields of the desired addition product while minimizing byproduct formation. nih.govd-nb.info The ability to quickly screen various temperatures and residence times highlights the efficiency of this approach for process optimization. d-nb.info
The use of flow systems also facilitates reactions that are challenging to perform in batch, such as those involving gaseous reagents like carbon monoxide. thieme-connect.de Radical carbonylations of alkyl halides, including this compound, often require high pressures of CO. In a flow setup, CO gas can be precisely introduced and mixed with the liquid phase in a micromixer, allowing for safe and efficient carbonylation reactions in a continuous manner. thieme-connect.de
Future research in this domain is expected to focus on:
Expanding the scope of this compound reactions performed under flow conditions.
Integrating in-line analytical techniques for real-time reaction monitoring and optimization.
Developing scalable flow processes for the industrial production of fine chemicals derived from this compound.
Utilizing flow chemistry for the synthesis of complex molecules where this compound is a key intermediate.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For reactions involving this compound, advanced spectroscopic techniques are being increasingly employed for in situ analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for following the progress of reactions. acs.orgsemanticscholar.org For example, ¹H NMR spectroscopy has been used to monitor the rates of NaDA-mediated elimination reactions of 1-halooctanes. acs.orgsemanticscholar.org While the reaction of this compound was too rapid to monitor at -78 °C, the technique proved effective for studying the slower reactions of 1-bromo- and 1-chlorooctane (B87089), providing data on reaction orders and the influence of solvent composition. acs.orgsemanticscholar.org The development of ultrafast 2D-NMR (UF-NMR) methods holds promise for monitoring even faster reactions by acquiring a complete 2D spectrum in under a second. researchgate.net The combination of flow systems with NMR spectroscopy allows for online monitoring of batch reactions under realistic conditions. researchgate.net
Infrared (IR) spectroscopy is another valuable technique for in situ monitoring, although challenges such as the deposition of solid byproducts on the detector window can sometimes limit its application in certain reaction systems. acs.orgsemanticscholar.org Despite this, in situ FTIR has been suggested for monitoring CO₂ activation in carboxylation reactions involving this compound. benchchem.com
Emerging trends in this area include:
The broader application of in situ NMR and IR spectroscopy to a wider range of this compound transformations.
The use of hyphenated techniques, such as LC-MS/MS, for the comprehensive analysis of complex reaction mixtures. ijpsjournal.com
The development of specialized probes and cells for conducting spectroscopic measurements under harsh reaction conditions.
The integration of spectroscopic data with computational models to gain a deeper understanding of reaction mechanisms.
Computational Studies on Complex Reaction Networks and Selectivity
Computational chemistry provides a powerful lens through which to investigate the complex reaction networks and selectivity patterns observed in reactions involving this compound. benchchem.com Density Functional Theory (DFT) calculations, for example, can be used to map potential energy surfaces, elucidate transition state geometries, and predict reaction outcomes. benchchem.com This information is crucial for understanding the factors that govern selectivity and for designing more efficient and selective catalysts.
The study of complex reaction networks, such as those that may have been relevant to the origin of life, is an area where computational approaches are particularly valuable. sfds.asso.frplos.orgharvard.edu By developing hierarchical models and using heuristics-aided quantum chemistry, researchers can simulate the evolution of chemical systems and identify key reaction pathways and autocatalytic cycles. sfds.asso.frplos.orgharvard.edu While not directly focused on this compound, these methodologies could be applied to understand the broader reaction landscape in which it participates.
In the context of specific reactions, computational studies can complement experimental work by:
Validating proposed mechanistic pathways.
Explaining observed stereoselectivity or regioselectivity.
Predicting the reactivity of new substrates or catalysts.
Guiding the design of experiments to test mechanistic hypotheses.
Future research will likely see an increased synergy between computational and experimental studies. The development of more accurate and efficient computational methods will enable the modeling of increasingly complex systems, providing unprecedented insight into the factors controlling the reactivity of this compound. The application of machine learning and artificial intelligence to analyze large datasets from both experiments and computations could further accelerate the discovery and optimization of new reactions.
Sustainable and Bio-Inspired Syntheses Involving this compound Precursors
The principles of green chemistry are increasingly influencing the synthesis and application of this compound and its precursors. This includes the use of renewable resources, the development of environmentally benign reaction conditions, and the design of processes that minimize waste. numberanalytics.com
A key area of interest is the use of bio-based precursors for the synthesis of this compound. numberanalytics.com For example, fatty acids derived from plant or algal oils can be converted to fatty alcohols, which can then be transformed into this compound. This approach offers a renewable alternative to petroleum-based feedstocks.
Bio-inspired synthesis is another emerging trend that seeks to mimic the efficiency and selectivity of biological processes. e3s-conferences.orgwhiterose.ac.uk This can involve the use of enzymes or whole-cell biocatalysts for specific transformations, or the design of synthetic catalysts that mimic the active sites of enzymes. While direct bio-inspired synthesis of this compound is not yet prevalent, the principles can be applied to reactions where it is a substrate.
The development of sustainable materials from this compound precursors is also an active area of research. For instance, this compound can be used to modify silica-based materials by quaternizing surface-bound amines, creating new materials with tailored properties. mdpi.com
Future research in this area will likely focus on:
Developing efficient and selective methods for converting biomass into precursors for this compound.
Exploring enzymatic and chemo-enzymatic routes for the synthesis and transformation of this compound.
Designing bio-inspired catalysts for selective C-H functionalization and other reactions.
Creating novel, sustainable materials from this compound and other renewable building blocks. mpg.de
Q & A
Q. How can the reaction order of 1-iodooctane be determined in nickel-catalyzed cross-coupling reactions?
To determine the reaction order, conduct kinetic experiments by varying the initial concentration of this compound while keeping other reactants constant. Use gas chromatography (GC) to monitor consumption rates and generate kinetic profiles. Plot logarithmic concentration versus time to identify the order (zero, first, or second). For example, experiments with 0.25–0.55 M this compound showed linear relationships in rate plots, confirming first-order dependence . Replicate trials three times to minimize experimental error.
Q. What are standard analytical protocols for quantifying this compound in reaction mixtures?
Use GC with flame ionization detection (FID) or mass spectrometry (GC-MS) for quantification. Internal standards (e.g., decane) improve accuracy. Calibrate with known concentrations of this compound and calculate conversion percentages using peak area ratios. For instance, GC-MS identified this compound and side products like 1-tert-butoxyoctane in catalytic reactions, with yields normalized to the alkyl halide .
Q. How are side reactions involving this compound characterized in catalytic systems?
Perform control experiments without substrates (e.g., alkynes) to isolate side products. Analyze via GC-MS and compare retention times with synthetic standards. For example, omitting oct-1-yne in Ni/CuI-catalyzed reactions revealed 1-tert-butoxyoctane (35% yield) and 1-octene as major side products, attributed to base-mediated elimination and nucleophilic substitution .
Advanced Research Questions
Q. How can contradictions in catalytic yield data be resolved when varying CuI concentrations?
Contradictions arise from competing roles of CuI as a co-catalyst and promoter of side reactions. Compare systems with/without CuI:
- With CuI (9 mol %): 39% coupling yield but 35% 1-tert-butoxyoctane due to CuI-mediated base activation .
- Without CuI: 6% coupling yield but minimal side products . Use statistical tools (e.g., error bars from triplicate trials) and mechanistic studies (e.g., radical trapping) to distinguish pathways.
Q. What is the impact of oriented external electric fields (EEFs) on SN2 reactions involving this compound?
Theoretical studies suggest EEFs aligned with the reaction axis lower activation barriers by stabilizing transition states. For this compound, a 1.0 V nm⁻¹ EEF reduced the energy barrier by ~6.0 kcal mol⁻¹, accelerating nucleophilic substitution. Experimental validation involves applying EEFs in electrochemical cells and monitoring kinetics via in situ spectroscopy .
Q. How can nickel catalysts be optimized for coupling this compound with alkynes?
Screen ligands, bases, and solvents systematically. For example:
- Ligand effects: Complex 25 (bipyridine-type) achieved 74% yield in DMF, outperforming other ligands .
- Solvent effects: Polar solvents (DMF) enhance ion dissociation, improving reactivity over non-polar solvents (dioxane) .
- Base selection: LiOtBu outperformed Cs₂CO₃ due to stronger activation of the alkyne .
Q. How do environmental factors influence the stability and reactivity of this compound in marine systems?
In Laminaria digitata algae, this compound contributes to aroma via oxidative stress pathways. Study its stability under thermal/mechanical treatments using headspace GC-MS. For instance, this compound levels remained stable in heated samples, suggesting resistance to degradation .
Data Analysis & Interpretation
Q. How should researchers interpret rate constant variations in this compound coupling reactions?
Rate constants (kcat) vary with reactant concentrations and catalyst loading. For example:
- Varying [this compound]: kcat = 1.8 × 10⁻³ s⁻¹ (10% error) .
- Varying [CuI]: kcat = 1.5 × 10⁻³ s⁻¹ (10% error) . Use error propagation analysis and Arrhenius plots to distinguish kinetic regimes (e.g., rate-limiting oxidative addition vs. transmetalation).
Q. What methodologies address discrepancies in mass balance during this compound reactions?
Discrepancies arise from volatile byproducts or unaccounted intermediates. Employ quantitative NMR or isotopic labeling (e.g., ¹³C-1-iodooctane) to track carbon flow. In one study, 80% mass recovery was achieved by accounting for 1-octene (30%) and 1-tert-butoxyoctane (20%) .
Experimental Design
Q. What controls are essential for reproducibility in this compound cross-coupling studies?
Include:
- Blank reactions (no catalyst/base) to assess background reactivity.
- Internal standards (e.g., tetradecane) for GC quantification.
- Triplicate trials to calculate mean yields and standard deviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
